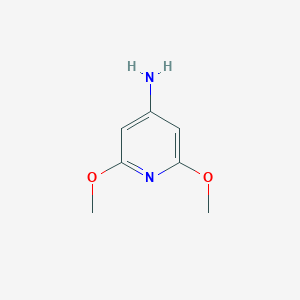

2,6-Dimethoxypyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dimethoxypyridin-4-amine is a methoxy substituted 4-aminopyrimidine . The molecules of 2,6-Dimethoxypyridin-4-amine are linked by an N-H.O hydrogen bond and an N-H.N hydrogen bond, forming sheets containing centrosymmetric rings .

Synthesis Analysis

The synthesis of 2,6-Dimethoxypyridin-4-amine can be achieved from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents (such as haloalkane and dimethyl sulfate, etc.) . The best conversion (87.7%) of ADH and selectivity (40.5%) toward 2,6-Dimethoxypyridin-4-amine were achieved under optimized conditions .Chemical Reactions Analysis

2,6-Dimethoxypyridin-4-amine can be prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .Physical And Chemical Properties Analysis

2,6-Dimethoxypyridin-4-amine has a density of 1.2±0.1 g/cm3, a boiling point of 340.1±45.0 °C at 760 mmHg, and a flash point of 159.5±28.7 °C . It has 5 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of 2-amino-4,6-dimethoxypyrimidine

- Summary of Application : 2-amino-4,6-dimethoxypyrimidine (ADM) is an important pesticide intermediate, widely used for the synthesis of environmentally friendly pesticides such as sulfonylurea herbicides . It is synthesized from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and a phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .

- Methods of Application/Experimental Procedures : The best conversion (87.7%) of ADH and selectivity (40.5%) toward ADM were achieved under optimized conditions: tetrabutyl ammonium bromide (TBAB) as PTC, n (ADH):n (DMC):n (TBAB):n (K 2 CO 3 ) = 1:5:0.1:3, reaction time = 10 h and reaction temperature = 150 °C .

- Results/Outcomes : The synthesis method provides a less-polluting and more environmentally friendly synthetic route for ADM .

Application 2: Preparation of 4-amino-2,6-dimethoxypyrimidine

- Summary of Application : The compound is used in the preparation of 4-amino-2,6-dimethoxypyrimidine . This method provides a green and feasible scheme for industrial production .

- Methods of Application/Experimental Procedures : The preparation involves first generating 4-amino-2,6-dihydroxypyrimidine sodium salt from methyl cyanoacetate, urea, and sodium methylate through cyclization . Then, 4-amino-2,6-dimethoxypyrimidine is prepared with a one-pot process through methylation of dimethyl sulfate .

- Results/Outcomes : The preparation method simplifies the process route, improves reaction conditions, enhances product quality, increases product yield, and substantially reduces waste .

Application 3: Preparation of Sulfadimethoxine

- Summary of Application : The compound is used in the preparation of sulfadimethoxine , a sulfa drug that is especially effective for infections of the upper respiratory tract and urethra . It has very low toxicity and can maintain a longer concentration in the blood, reducing the number and dosage of administrations .

- Methods of Application/Experimental Procedures : The preparation involves generating 4-amino-2,6-dihydroxypyrimidine sodium salt from methyl cyanoacetate, urea, and sodium methylate through cyclization . Then, 4-amino-2,6-dimethoxypyrimidine is prepared with a one-pot process through methylation of dimethyl sulfate .

- Results/Outcomes : The preparation method improves product yield, reduces waste discharge, simplifies operating procedures, and improves practical productivity .

Safety And Hazards

Eigenschaften

IUPAC Name |

2,6-dimethoxypyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-6-3-5(8)4-7(9-6)11-2/h3-4H,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSGJCSWZUHDJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623511 |

Source

|

| Record name | 2,6-Dimethoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethoxypyridin-4-amine | |

CAS RN |

17325-39-2 |

Source

|

| Record name | 2,6-Dimethoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)